molecular formula C27H33N3O2 B2355407 4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide CAS No. 1114834-06-8

4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide

Cat. No. B2355407
CAS RN: 1114834-06-8
M. Wt: 431.58
InChI Key: HRPJNTIRCWLOCL-UHFFFAOYSA-N
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Description

4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C27H33N3O2 and its molecular weight is 431.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Cytotoxic Activity of Carboxamide Derivatives : A study by Deady et al. (2003) discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which demonstrated potent cytotoxic properties against various cancer cell lines. Some compounds showed exceptional potency with IC(50) values below 10 nM (Deady et al., 2003).

  • Novel Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase : Degorce et al. (2016) identified a series of 3-quinoline carboxamides as selective inhibitors of the ATM kinase. These inhibitors showed potential efficacy in combination with DNA strand break-inducing agents in disease models (Degorce et al., 2016).

Chemical Properties and Synthesis

  • Polymorphic Modifications for Hypertension : Shishkina et al. (2018) investigated polymorphic modifications of a quinoline derivative with strong diuretic properties. The study highlights different structural organizations in its crystal forms, which can be leveraged in hypertension treatments (Shishkina et al., 2018).

  • Large-Scale Synthesis of Quinoline Derivatives : Bänziger et al. (2000) presented an efficient synthesis method for octahydrobenzo[g]quinolines, vital intermediates for pharmaceutically active compounds. This process is significant for large-scale manufacturing of certain quinoline derivatives (Bänziger et al., 2000).

Applications in Material Science

  • Quinoxaline-Based Corrosion Inhibitors : A study by Zarrouk et al. (2014) explored the efficacy of certain quinoxalines as corrosion inhibitors for copper, demonstrating their potential in material preservation (Zarrouk et al., 2014).

properties

IUPAC Name

4-ethoxy-2-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)ethyl]quinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2/c1-4-32-26-18-25(21-7-5-19(2)6-8-21)29-24-10-9-22(17-23(24)26)27(31)28-13-16-30-14-11-20(3)12-15-30/h5-10,17-18,20H,4,11-16H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPJNTIRCWLOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCN3CCC(CC3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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